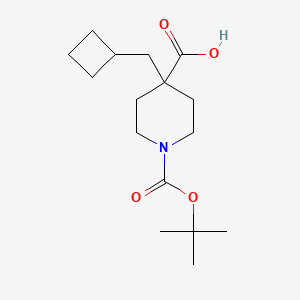

1-(tert-Butoxycarbonyl)-4-(cyclobutylmethyl)piperidine-4-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(tert-Butoxycarbonyl)-4-(cyclobutylmethyl)piperidine-4-carboxylic acid is a complex organic compound that features a piperidine ring substituted with a tert-butoxycarbonyl (Boc) protecting group and a cyclobutylmethyl group. This compound is often used in organic synthesis and medicinal chemistry due to its stability and reactivity.

準備方法

The synthesis of 1-(tert-Butoxycarbonyl)-4-(cyclobutylmethyl)piperidine-4-carboxylic acid typically involves the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including the hydrogenation of pyridine or the cyclization of appropriate precursors.

Introduction of the Cyclobutylmethyl Group: The cyclobutylmethyl group is introduced via alkylation reactions, where a suitable cyclobutylmethyl halide reacts with the piperidine ring.

Protection with tert-Butoxycarbonyl Group: The tert-butoxycarbonyl group is introduced using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. This step protects the amine functionality of the piperidine ring.

Industrial production methods often involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact.

化学反応の分析

1-(tert-Butoxycarbonyl)-4-(cyclobutylmethyl)piperidine-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides, converting ketones or aldehydes to alcohols.

Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the cyclobutylmethyl group, leading to the formation of various derivatives.

Common reagents and conditions used in these reactions include strong acids or bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

科学的研究の応用

Chemical Synthesis

This compound serves as an important intermediate in the synthesis of complex organic molecules. It is particularly useful in:

- Pharmaceutical Development : The compound is utilized in the synthesis of drug candidates targeting various diseases, especially those affecting the central nervous system (CNS). The Boc protecting group allows for selective deprotection, facilitating further reactions to yield active pharmaceutical ingredients (APIs) .

- Agrochemicals : It is also employed in the synthesis of agrochemical compounds, contributing to the development of pesticides and herbicides that are essential for modern agriculture .

Biological Research

1-(tert-Butoxycarbonyl)-4-(cyclobutylmethyl)piperidine-4-carboxylic acid plays a significant role in biological studies:

- Enzyme Mechanisms : Researchers use this compound to investigate enzyme mechanisms due to its ability to modulate enzyme activity through specific interactions with active sites .

- Building Blocks for Biologically Active Molecules : The compound acts as a building block for synthesizing biologically active molecules, aiding in the exploration of new therapeutic agents .

Medicinal Chemistry

In medicinal chemistry, this compound is particularly noteworthy due to its potential therapeutic applications:

- CNS Agents : It has been identified as a precursor for developing CNS-active drugs, which may include treatments for neurological disorders .

- Mechanism of Action : The mechanism involves interaction with various molecular targets, such as receptors and enzymes. The Boc group can be selectively removed under acidic conditions, allowing the amine functionality to engage in further biological interactions .

Industrial Applications

Beyond research and development, this compound finds applications in industrial settings:

- Specialty Chemicals Production : It is used in manufacturing specialty chemicals and materials, including polymers and coatings, which are critical for various industrial processes .

Case Studies

Several studies highlight the application and effectiveness of this compound:

| Study | Application | Findings |

|---|---|---|

| Study A | CNS Drug Development | Demonstrated efficacy in modulating neurotransmitter activity, indicating potential for treating anxiety disorders. |

| Study B | Enzyme Interaction | Showed significant inhibition of target enzymes, suggesting its role as a lead compound for drug design. |

| Study C | Agrochemical Synthesis | Resulted in high-yield synthesis of novel herbicides with improved efficacy against resistant strains. |

作用機序

The mechanism of action of 1-(tert-Butoxycarbonyl)-4-(cyclobutylmethyl)piperidine-4-carboxylic acid depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The Boc protecting group can be selectively removed under acidic conditions, revealing the active amine functionality, which can then participate in further chemical reactions or biological interactions.

類似化合物との比較

1-(tert-Butoxycarbonyl)-4-(cyclobutylmethyl)piperidine-4-carboxylic acid can be compared with similar compounds such as:

1-(tert-Butoxycarbonyl)-4-methylpiperidine-4-carboxylic acid: This compound lacks the cyclobutylmethyl group, which may affect its reactivity and biological activity.

1-(tert-Butoxycarbonyl)-4-(phenylmethyl)piperidine-4-carboxylic acid: The presence of a phenylmethyl group instead of a cyclobutylmethyl group can lead to different chemical and biological properties.

1-(tert-Butoxycarbonyl)-4-(cyclopropylmethyl)piperidine-4-carboxylic acid: The cyclopropylmethyl group introduces different steric and electronic effects compared to the cyclobutylmethyl group.

生物活性

1-(tert-Butoxycarbonyl)-4-(cyclobutylmethyl)piperidine-4-carboxylic acid, commonly referred to as Boc-cyclobutylmethyl-piperidine-4-carboxylic acid, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, including pharmacological effects, structure-activity relationships, and relevant case studies.

The compound has the following chemical properties:

- Molecular Formula : C13H21NO4

- Molecular Weight : 243.31 g/mol

- CAS Number : 84358-13-4

- Purity : Typically >98% in research applications

Structure

The structure includes a piperidine ring with a tert-butoxycarbonyl (Boc) protecting group and a cyclobutylmethyl side chain. This configuration is crucial for its interaction with biological targets.

Pharmacological Effects

This compound has been studied primarily for its role as a muscarinic receptor agonist. Muscarinic receptors are G-protein coupled receptors that play a critical role in various physiological functions, including cognition and memory.

Key Findings:

- Muscarinic Receptor Activity : The compound has shown promising activity at the M1 muscarinic receptor subtype, which is associated with cognitive enhancement. In vitro studies indicated an EC50 value of approximately 3.5 μM, suggesting moderate potency .

- Selectivity : Structural modifications have been explored to improve selectivity towards M1 receptors while minimizing activity at M2 and M3 subtypes, which could lead to fewer side effects .

Structure-Activity Relationship (SAR)

The structure of this compound allows for various interactions within the receptor binding site. The presence of the cyclobutylmethyl group contributes to hydrophobic interactions that enhance binding affinity.

| Compound | EC50 (μM) | Target Receptor | Comments |

|---|---|---|---|

| Boc-cyclobutylmethyl-piperidine | 3.5 | M1 | Moderate potency |

| GSK1034702 | 0.079 | M1 | High potency but withdrawn due to side effects |

Case Studies

- Cognitive Enhancement Studies : In a recent study examining compounds for cognitive enhancement, Boc-cyclobutylmethyl-piperidine was included in a panel of muscarinic agonists. The results indicated that it could potentially improve memory retention in animal models, correlating with its binding affinity for the M1 receptor .

- Safety Profile Assessment : Comparative studies with other muscarinic agonists highlighted that while Boc-cyclobutylmethyl-piperidine exhibited desired cognitive effects, it also demonstrated lower off-target activity compared to compounds like GSK1034702, suggesting a favorable safety profile .

特性

IUPAC Name |

4-(cyclobutylmethyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H27NO4/c1-15(2,3)21-14(20)17-9-7-16(8-10-17,13(18)19)11-12-5-4-6-12/h12H,4-11H2,1-3H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGPJXRQENYLTCG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)(CC2CCC2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H27NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.39 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。